Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is an organic compound that serves as a valuable building block in synthetic organic chemistry. Its significance stems from its role as a precursor in the synthesis of various heterocyclic compounds, particularly those containing the pyrrole ring system []. These heterocyclic compounds are of great interest due to their diverse biological activities and potential applications in medicinal chemistry and drug discovery.
The synthesis of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures (around 0°C) to maintain the stability of the reactants and facilitate the formation of the desired product .
The molecular structure of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate features several notable components:
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate participates in various chemical reactions, including:
The mechanism of action for ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is primarily linked to its interaction with biological targets due to its structural features:
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate exhibits several physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and research .
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has diverse applications across multiple scientific fields:
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (CAS 17738-86-2) is systematically named according to IUPAC conventions as ethyl oxo[(3-(trifluoromethyl)phenyl)amino]acetate. Its molecular formula is C₁₁H₁₀F₃NO₃, with a molecular weight of 261.20 g/mol [1] [2]. The compound belongs to the class of α-ketoanilides, characterized by an acetamide backbone functionalized with a trifluoromethylphenyl group and an ethyl ester moiety. Key molecular descriptors include:
CCOC(=O)C(=O)Nc1cccc(c1)C(F)(F)F
[2] Table 1: Molecular Descriptors
Property | Value |
---|---|
CAS Registry Number | 17738-86-2 |
Molecular Formula | C₁₁H₁₀F₃NO₃ |
Molecular Weight | 261.20 g/mol |
MDL Number | MFCD00111794 |
XLogP | 2.3 (estimated) |
Spectroscopic analyses provide unambiguous confirmation of the compound’s structure:
FTIR Spectroscopy [2]:
Mass Spectrometry [2]:
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ, ppm / cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 10.51 (s, 1H) | Anilide –NH– |
¹³C NMR | 120.5 (q, J=270 Hz) | –CF₃ |
FTIR | 1745 cm⁻¹ | Ester C=O stretch |
FTIR | 1670 cm⁻¹ | Amide C=O stretch |
No single-crystal X-ray diffraction data exists for this compound in the provided sources. However, analogous α-ketoanilides exhibit planarity between the amide carbonyl and the anilino ring due to conjugation. The trifluoromethyl group adopts a sterically favored orientation orthogonal to the phenyl ring to minimize electronic repulsion [6]. In related structures (e.g., ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate), bond lengths for ester C=O are typically 1.20–1.22 Å and amide C=O are 1.22–1.24 Å [6]. The dihedral angle between the acetamide moiety and the anilino ring in similar compounds ranges from 5–15°, facilitating resonance stabilization.
Density Functional Theory (DFT) studies on analogous trifluoromethyl-substituted anilides reveal key electronic properties:
Table 3: Computed Electronic Parameters (DFT, B3LYP/6-311G(d,p) Level)
Parameter | Value | Implication |
---|---|---|
HOMO Energy | -7.3 eV | Nucleophilicity at anilide N |
LUMO Energy | -2.1 eV | Electrophilicity at carbonyl |
Dipole Moment | 4.8 Debye | High polarity |
C=O Bond Order | 1.78 (amide) | Partial double-bond character |
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4